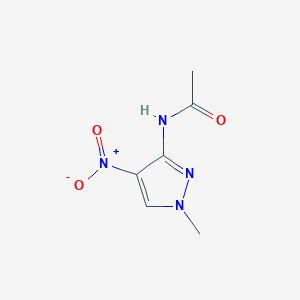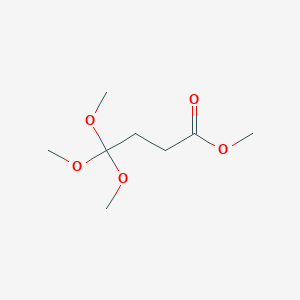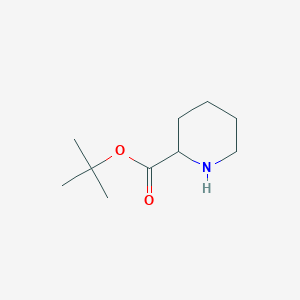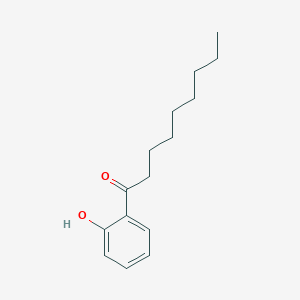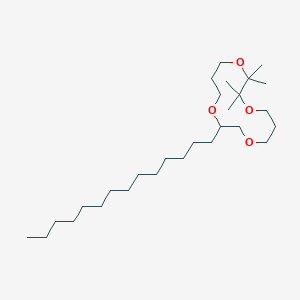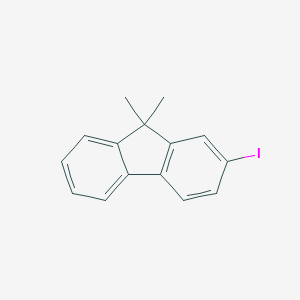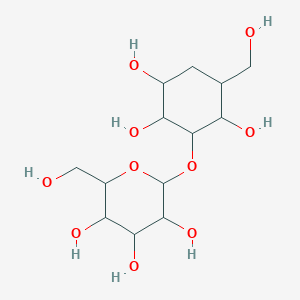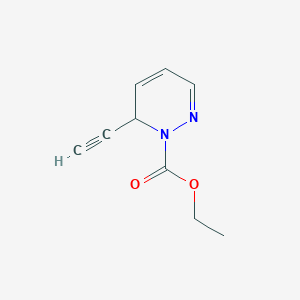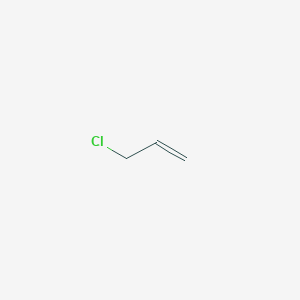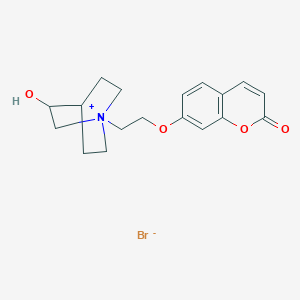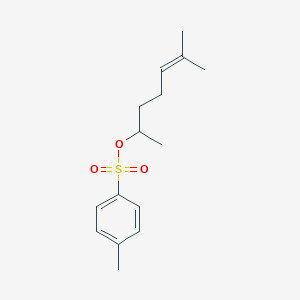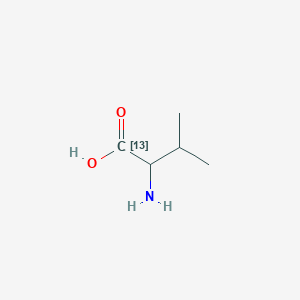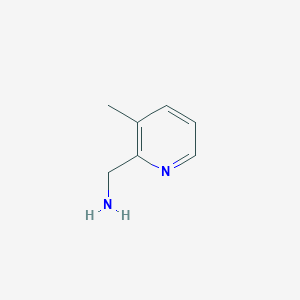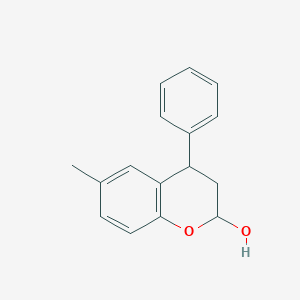
6-Methyl-4-phenyl-2-chromanol
概要
説明
6-Methyl-4-phenyl-2-chromanol is a chemical compound with diverse applications in scientific research. It has a molecular formula of C16H16O2 . This compound is an impurity of Tolterodine, an antimuscarinic agent .
Molecular Structure Analysis
The molecular structure of 6-Methyl-4-phenyl-2-chromanol is characterized by a molecular weight of 240.3 g/mol and a molecular formula of C16H16O2 .Chemical Reactions Analysis
The chemical reactivity of 2-chromanols, which 6-Methyl-4-phenyl-2-chromanol is a derivative of, has been studied extensively. These derivatives appear as interesting intermediates in the synthesis of various natural products and biologically active compounds .Physical And Chemical Properties Analysis
6-Methyl-4-phenyl-2-chromanol appears as a white solid . It has a melting point of 88 - 92 °C .科学的研究の応用
Conformational Analysis and Synthesis
The research on chromanols like 6-Methyl-4-phenyl-2-chromanol has primarily focused on their synthesis and stereochemistry. A study on the synthesis and stereochemistry of 4-chromanones and 4-chromanols with bulky substituents, including methyl and phenyl groups, explored their preferred conformations and steric interactions. This research provided insights into the conformational preferences of these compounds, which are crucial for understanding their chemical behavior and potential applications (Kabuto, Kikuchi, Yamaguchi, & Inoue, 1973).
Radical Scavenging Activity
Another significant area of research is the investigation of the radical scavenging activities of chromanol derivatives. A study examined the radical scavenging activity of various 6-chromanol derivatives, which included assessing their electron-donating and electron-withdrawing effects. This research is critical for evaluating the potential of these compounds in antioxidant and other biologically relevant applications (Inami, Suzuki, Shimizu, Furukawa, Morita, & Mochizuki, 2014).
Antibacterial Activity
The synthesis and characterization of complexes involving derivatives of chromanols, including those with a structure similar to 6-Methyl-4-phenyl-2-chromanol, have been investigated for their antibacterial properties. These studies contribute to understanding the potential use of these compounds in developing new antibacterial agents (Roșu, Pahonțu, Maxim, Georgescu, Stănică, Almajan, & Gulea, 2010).
Synthesis of Fluorine Analogues
Research has also been conducted on the synthesis of fluorine analogues of vitamin E using chromanol derivatives, indicating the utility of these compounds in creating biologically active analogues of important vitamins (Koyama, Tamura, Ando, Nagai, Miki, & Kumadaki, 1988).
Anti-Cancer Activity
A study focusing on the synthesis of 2-methylene selanyl-4-chromanols highlighted their potential anti-cancer properties. This research opens avenues for using chromanol derivatives in developing novel anti-cancer therapeutics (Sarkar, Behera, Ashe, Nayak, & Seth, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRSOLBFAHJDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459483 | |
| Record name | 6-Methyl-4-phenyl-2-chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-phenyl-2-chromanol | |
CAS RN |
209747-04-6 | |
| Record name | 6-Methyl-4-phenylchroman-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209747046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-4-phenyl-2-chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-4-PHENYLCHROMAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8U68SF3V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

